molecular formula C25H25NO B15167116 (1S)-1-(dibenzylamino)-1-phenylpent-3-en-2-one CAS No. 648895-42-5

(1S)-1-(dibenzylamino)-1-phenylpent-3-en-2-one

Cat. No.: B15167116
CAS No.: 648895-42-5
M. Wt: 355.5 g/mol
InChI Key: ZXOZXWZLOZXIMM-VWLOTQADSA-N
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Description

(1S)-1-(dibenzylamino)-1-phenylpent-3-en-2-one: is a complex organic compound characterized by its unique structure, which includes a dibenzylamino group, a phenyl group, and a pent-3-en-2-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(dibenzylamino)-1-phenylpent-3-en-2-one typically involves the following steps:

    Formation of the Dibenzylamino Group: This step involves the reaction of benzylamine with benzyl chloride in the presence of a base such as sodium hydroxide to form dibenzylamine.

    Formation of the Pent-3-en-2-one Backbone: This can be achieved through an aldol condensation reaction between acetone and an appropriate aldehyde, followed by dehydration to form the enone structure.

    Coupling of the Dibenzylamino Group with the Enone Backbone: This step involves the reaction of the dibenzylamine with the enone in the presence of a suitable catalyst, such as palladium on carbon, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the enone moiety, leading to the formation of epoxides or other oxidized products.

    Reduction: Reduction reactions can convert the enone group to an alcohol or alkane, depending on the reagents and conditions used.

    Substitution: The dibenzylamino group can participate in nucleophilic substitution reactions, where the benzyl groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions.

Major Products

    Oxidation: Epoxides, ketones, and carboxylic acids.

    Reduction: Alcohols and alkanes.

    Substitution: Various substituted dibenzylamino derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the selectivity and efficiency of the process.

    Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology

    Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Protein Binding: It can be used to study protein-ligand interactions.

Medicine

    Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.

    Diagnostics: It can be used in diagnostic assays to detect the presence of certain biomolecules.

Industry

    Material Science: The compound can be used in the development of new materials with specific properties.

    Agriculture: It can be used as a precursor for the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (1S)-1-(dibenzylamino)-1-phenylpent-3-en-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathway. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (1S,2S)-1-Phenyl-2-(dibenzylamino)-1-propanol: This compound has a similar dibenzylamino group but differs in the backbone structure.

    (1S,2S)-1-(3-(Benzyloxy)phenyl)-2-(dibenzylamino)propan-1-ol: Another similar compound with a different substitution pattern on the phenyl ring.

Uniqueness

(1S)-1-(dibenzylamino)-1-phenylpent-3-en-2-one is unique due to its enone backbone, which imparts distinct chemical reactivity and biological activity compared to other similar compounds

Properties

CAS No.

648895-42-5

Molecular Formula

C25H25NO

Molecular Weight

355.5 g/mol

IUPAC Name

(1S)-1-(dibenzylamino)-1-phenylpent-3-en-2-one

InChI

InChI=1S/C25H25NO/c1-2-12-24(27)25(23-17-10-5-11-18-23)26(19-21-13-6-3-7-14-21)20-22-15-8-4-9-16-22/h2-18,25H,19-20H2,1H3/t25-/m0/s1

InChI Key

ZXOZXWZLOZXIMM-VWLOTQADSA-N

Isomeric SMILES

CC=CC(=O)[C@H](C1=CC=CC=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3

Canonical SMILES

CC=CC(=O)C(C1=CC=CC=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

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